![molecular formula C13H17N B13205454 7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopentane ring fused to an indole moiety, with a methyl group attached at the 7’ position. The spirocyclic framework is significant in medicinal chemistry due to its potential biological activities and structural diversity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the construction of the indole ring followed by the formation of the spirocyclic structure. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent cyclization reactions can then be employed to introduce the spirocyclic framework.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Advanced catalytic systems and green chemistry principles are often applied to minimize environmental impact and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the cyclopentane moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1’,2’-dihydrospiro[cyclopentane-1,3’-indole]-6’-carboxylate hydrochloride: This compound shares a similar spirocyclic structure but differs in the presence of a carboxylate group.
Spirocyclic oxindoles: These compounds also feature spirocyclic frameworks and are studied for their biological activities.
Uniqueness
7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific substitution pattern and the presence of a methyl group at the 7’ position. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other spirocyclic compounds .
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
7-methylspiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C13H17N/c1-10-5-4-6-11-12(10)14-9-13(11)7-2-3-8-13/h4-6,14H,2-3,7-9H2,1H3 |
Clé InChI |
NENXLWVNVFSBCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3(CCCC3)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


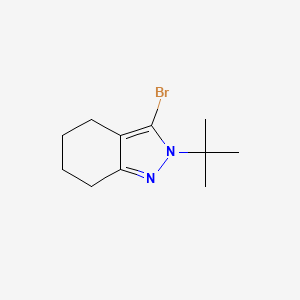

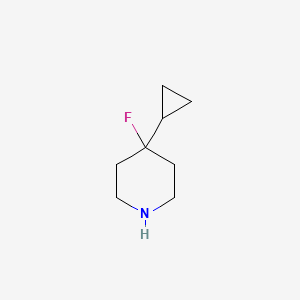
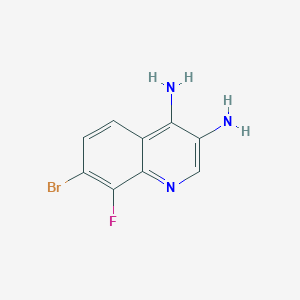
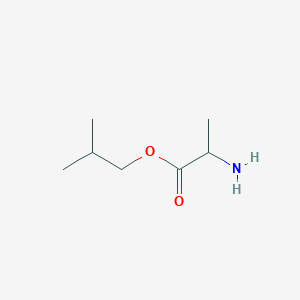
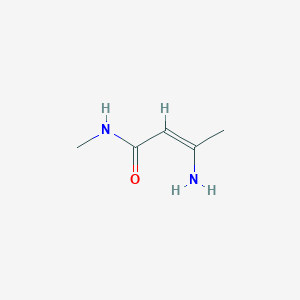
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
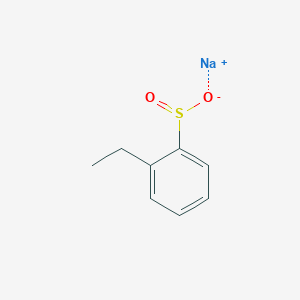
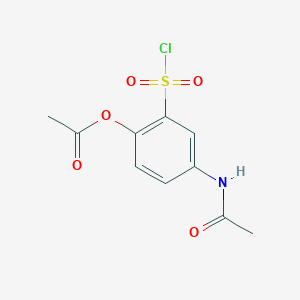
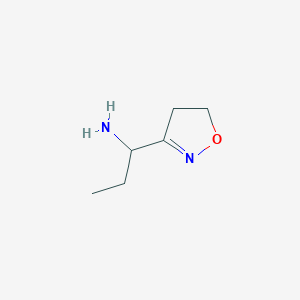
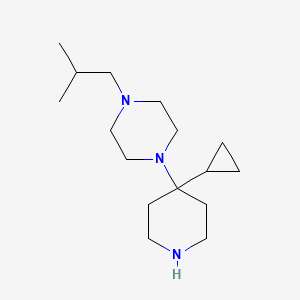
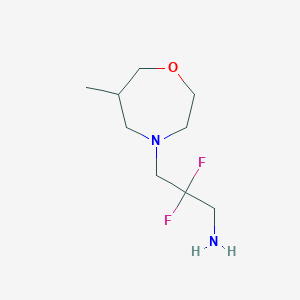
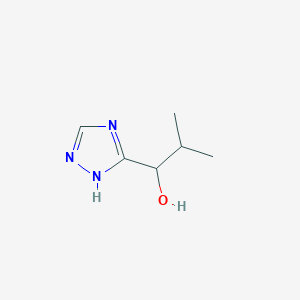
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
